REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.C([O-])(=O)C.[NH4+].[N+:13]([CH3:16])([O-:15])=[O:14]>>[N+:13]([CH:16]=[CH:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)([O-:15])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
169 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 min
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
ADDITION
|
Details
|
dichloromethane (250 mL) was added
|
Type
|
WASH
|
Details
|
The dichloromethane solution was washed with water (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica gel, ethyl acetate/heptane=1/10 to 2/3)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=CC=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.C([O-])(=O)C.[NH4+].[N+:13]([CH3:16])([O-:15])=[O:14]>>[N+:13]([CH:16]=[CH:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)([O-:15])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
169 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 min
|
Duration
|
45 min
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
ADDITION
|
Details
|
dichloromethane (250 mL) was added
|
Type
|
WASH
|
Details
|
The dichloromethane solution was washed with water (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica gel, ethyl acetate/heptane=1/10 to 2/3)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=CC=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |